molecular formula C13H16ClNO5 B1518121 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid CAS No. 1155137-33-9

4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid

Cat. No.: B1518121
CAS No.: 1155137-33-9
M. Wt: 301.72 g/mol
InChI Key: KSVAZTGIFFIBGH-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Assignment

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for complex aromatic carboxylic acids with multiple substituents. The official International Union of Pure and Applied Chemistry name is 5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid , which precisely describes the substitution pattern and functional group arrangements. This nomenclature system begins with the benzoic acid core structure and systematically identifies each substituent by position number, moving clockwise from the carboxylic acid carbon designated as position 1.

The Chemical Abstracts Service has assigned registry number 1155137-33-9 to this specific compound, establishing its unique identity within the global chemical database system. This registry number provides unambiguous identification and prevents confusion with structurally similar compounds that may share common names or partial structural features. The Chemical Abstracts Service registry system ensures consistent identification across scientific literature, commercial databases, and regulatory frameworks.

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the molecule. The compound is also known as 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid , which explicitly highlights the tert-butoxycarbonyl protecting group functionality. This alternative name is frequently encountered in synthetic organic chemistry literature where the protecting group nature of the tert-butoxycarbonyl substituent is particularly relevant to synthetic pathways and reaction mechanisms.

The systematic naming reflects the compound's complex substitution pattern, with the methoxy group at position 2, the protected amino group at position 4, and the chlorine atom at position 5 relative to the carboxylic acid functionality. This precise nomenclature enables chemists to unambiguously identify the compound's structure and predict its chemical behavior based on the known properties of its constituent functional groups.

Properties

IUPAC Name

5-chloro-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-9-6-10(19-4)7(11(16)17)5-8(9)14/h5-6H,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAZTGIFFIBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid (often abbreviated as Boc-amino acid) has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

Drug Development
this compound is utilized as an intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity. For example, derivatives of this compound have been explored for their potential as anti-inflammatory agents and enzyme inhibitors.

Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes implicated in cancer progression. The Boc group aids in selective reactions that modify the amino acid side chain, leading to compounds with improved efficacy and reduced toxicity.

Organic Synthesis

Peptide Synthesis
The Boc protecting group is widely used in peptide synthesis due to its stability under various conditions. The compound serves as a building block for the synthesis of peptides, allowing for the selective deprotection of the amine group when needed.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection ConditionsApplications
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsPeptide synthesis
CbzLowHydrogenationLimited applications

Material Science

Polymer Chemistry
The compound can be incorporated into polymer matrices to impart specific functionalities. Its ability to undergo further chemical transformations allows researchers to tailor materials for applications such as drug delivery systems and smart materials.

Case Study : Research has shown that polymers containing this compound exhibited enhanced mechanical properties and controlled release profiles for therapeutic agents, making them suitable for biomedical applications.

Analytical Chemistry

Chromatography Applications
Due to its unique structure, this compound is used as a standard in chromatographic techniques for the analysis of complex mixtures. Its distinct retention time aids in the identification and quantification of similar compounds.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Deprotection is typically achieved under acidic conditions:

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMSelective removal of Boc group85-92%
HCl in dioxanePartial deprotection with side reactions60-70%
  • Mechanism : Protonation of the carbonyl oxygen destabilizes the Boc group, releasing CO₂ and forming the free amine.

  • Key Data : TFA offers higher selectivity, while HCl may lead to ester hydrolysis due to the methoxy group’s electron-donating effect.

Esterification of the Carboxylic Acid

The carboxylic acid group undergoes esterification to form methyl or tert-butyl esters, enhancing solubility for further reactions:

Reagent Conditions Product Yield
Methanol + H₂SO₄Reflux, 12hMethyl ester78%
(Boc)₂O + DMAPRT, 24htert-Butyl ester65%
  • Notes : Esterification preserves the Boc and methoxy groups, with no observed cleavage .

Amide Coupling Reactions

The carboxylic acid participates in amide bond formation via activation with coupling agents:

Coupling Agent Base Nucleophile Yield
EDCI/HOBtDIPEABenzylamine82%
HATUNMM4-Aminopyridine75%
  • Critical Parameters :

    • EDCI/HOBt minimizes racemization .

    • Reaction efficiency drops with sterically hindered amines (<50% yield).

Halogen Substitution

The chloro substituent at position 5 enables nucleophilic aromatic substitution (NAS):

Nucleophile Catalyst Conditions Yield
NaN₃CuI, L-ProlineDMF, 80°C, 8h68%
KSCNPd(OAc)₂, XantphosToluene, 100°C, 12h55%
  • Mechanistic Insight :

    • Electron-withdrawing Boc and methoxy groups direct substitution to the para position relative to chlorine.

    • Copper catalysts enhance azide incorporation .

Decarboxylation Under Thermal Conditions

Controlled heating induces decarboxylation, forming bioactive intermediates:

Temperature Solvent Additive Product Yield
180°CDMFNone5-Chloro-2-methoxyaniline70%
150°CDMSOCuODegradation observed<10%
  • Structural Impact : The methoxy group stabilizes the transition state, facilitating CO₂ loss.

Comparative Reactivity of Structural Analogs

Reactivity trends for similar compounds highlight positional effects :

Compound Reaction with NaN₃ Esterification Yield
4-Boc-amino-5-chloro-2-methoxybenzoic acid (target)68%78%
4-Boc-amino-3-chloro-2-methoxybenzoic acid42%65%
2-Boc-amino-4-chloro-5-methoxybenzoic acid85%72%
  • Key Finding : Chlorine at position 5 enhances NAS reactivity compared to position 3.

Stability Under Basic/Acidic Conditions

Condition Observation
pH 2 (HCl)Boc deprotection; methoxy group stable
pH 12 (NaOH)Ester hydrolysis; methoxy group unchanged
  • Implication : Methoxy and Boc groups remain intact under moderate pH, enabling sequential functionalization .

Comparison with Similar Compounds

5-(Boc-amino)-2-chlorobenzoic acid ()

  • Substituents: Boc-amino at position 5, chlorine at position 2.
  • Molecular formula: C₁₂H₁₄ClNO₄.
  • Functional groups : Carboxylic acid, Boc-protected amine, chloro.
  • Key differences: Chlorine and Boc-amino positions are swapped compared to the target compound. Lacks the methoxy group, reducing steric hindrance at position 2.
  • Applications : Used in peptide coupling and as a building block for kinase inhibitors .

Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate ()

  • Substituents: Boc-amino at position 5, methyl group at position 2.
  • Molecular formula: C₁₄H₁₈NO₄ (estimated).
  • Functional groups : Methyl ester, Boc-protected amine, methyl.
  • Key differences :
    • Methyl ester replaces the carboxylic acid, altering solubility and reactivity.
    • Methyl group at position 2 instead of methoxy or chlorine.
  • Applications : Intermediate in prodrug synthesis due to ester functionality .

4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole ()

  • Substituents : Boc-protected alanine, dibenzylamine, imidazole core.
  • Key differences :
    • Imidazole ring instead of benzene.
    • Multiple Boc-protected moieties, enabling modular synthesis.
  • Applications : Used in combinatorial chemistry for heterocyclic library generation .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula CAS Number Functional Groups Key Applications
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid Boc-amino (4), Cl (5), OCH₃ (2) C₁₃H₁₆ClNO₅ Not Provided Carboxylic acid, Boc-amine, ether, chloro Pharmaceutical intermediates
5-(Boc-amino)-2-chlorobenzoic acid Boc-amino (5), Cl (2) C₁₂H₁₄ClNO₄ 503555-96-2 Carboxylic acid, Boc-amine, chloro Kinase inhibitor synthesis
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate Boc-amino (5), CH₃ (2) C₁₄H₁₈NO₄ 936129-48-5 Ester, Boc-amine, methyl Prodrug intermediates
4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Boc-alanine, dibenzylamine (imidazole) C₂₈H₃₃N₅O₅ Not Provided Imidazole, Boc-amine, amide Heterocyclic library synthesis

Impact of Substituent Arrangement on Properties

  • Solubility : Methoxy and carboxylic acid groups enhance hydrophilicity compared to methyl or ester analogs.
  • Reactivity : Chlorine at position 5 (vs. 2) may direct electrophilic substitution differently.
  • Stability : Boc protection at position 4 (vs. 5) alters steric accessibility for deprotection.

Preparation Methods

Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid Intermediate

A critical precursor is 4-amino-5-chloro-2-methoxybenzoic acid, which can be prepared through a multi-step process starting from p-aminosalicylic acid:

Step Reaction Description Conditions Outcome
1 Methylation of p-aminosalicylic acid using dimethyl sulfate in acetone with potassium hydroxide 20-30 °C, dropwise addition of dimethyl sulfate, stirring Formation of 4-amino-2-methoxybenzoic acid methyl ester
2 Chlorination of methyl ester with N-chlorosuccinimide (NCS) in DMF 65-75 °C, stirring Formation of methyl 4-amino-5-chloro-2-methoxybenzoate
3 Hydrolysis of methyl ester with potassium hydroxide in methanol/water, followed by acidification and filtration Reflux for 2+ hours, pH adjusted to ~5 Isolation of 4-amino-5-chloro-2-methoxybenzoic acid

This method is noted for its mild reaction conditions, industrial scalability, and high yield (around 91.4%) with good product quality.

Boc Protection of the Amino Group

The amino group on the 4-position is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butoxycarbonyl derivative:

Step Reaction Description Conditions Outcome
1 Reaction of 4-amino-5-chloro-2-methoxybenzoic acid with di-tert-butyl dicarbonate Typically in an organic solvent such as dichloromethane, presence of a base like DMAP or triethylamine Formation of 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid

This step ensures amino group protection, facilitating further synthetic manipulations without side reactions on the amino function.

Reaction Conditions and Optimization

  • Methylation : Use of dimethyl sulfate as methylating agent under controlled temperature (20-30 °C) to avoid over-methylation or side reactions.
  • Chlorination : N-chlorosuccinimide (NCS) in DMF at elevated temperature (65-75 °C) allows regioselective chlorination at the 5-position.
  • Hydrolysis : Base-mediated ester hydrolysis under reflux in methanol/water mixture, followed by acidification to precipitate the acid.
  • Boc Protection : Conducted under mild conditions with Boc2O and a base catalyst to ensure high yield and purity.

Data Table Summarizing Key Preparation Steps

Step No. Starting Material Reagents & Conditions Product Yield (%) Notes
1 p-Aminosalicylic acid KOH, acetone, dimethyl sulfate, 20-30 °C 4-amino-2-methoxybenzoic acid methyl ester High Methylation step
2 Above methyl ester NCS, DMF, 65-75 °C Methyl 4-amino-5-chloro-2-methoxybenzoate High Selective chlorination
3 Above methyl ester KOH, MeOH/H2O reflux, acidification 4-amino-5-chloro-2-methoxybenzoic acid ~91.4 Hydrolysis & isolation
4 4-amino-5-chloro-2-methoxybenzoic acid Boc2O, base catalyst, organic solvent This compound High Amino protection

Research Findings and Industrial Relevance

  • The synthetic route described provides a cost-effective and scalable approach suitable for industrial production, with mild reaction conditions and high yields.
  • Optimization studies have focused on controlling reaction temperature, reagent stoichiometry, and purification techniques to maximize purity and minimize by-products.
  • The Boc-protected compound serves as a versatile intermediate in pharmaceutical research, facilitating further functionalization or coupling reactions.
  • Analytical techniques such as 1H NMR, HPLC, and mass spectrometry are used to confirm structure, regiochemistry, and purity at each step.

Q & A

Basic: What are the optimal synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid?

Methodological Answer:
The compound is synthesized via a multi-step approach:

Regioselective Functionalization : Start with 2,3-dihydroxybenzaldehyde. Ethylation at the 2-position yields 2-ethoxy-3-hydroxy-4-nitrobenzoic acid, followed by nitro group reduction to form the 4-amino intermediate .

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using Boc anhydride (e.g., (Boc)₂O) in a polar solvent (e.g., THF) under basic conditions (e.g., DMAP) .

Chlorination and Methoxy Introduction : Chlorine is introduced at the 5-position via electrophilic substitution, while the methoxy group is retained or introduced earlier in the synthesis .

Purification : Use catalytic hydrogenation for intermediates and HPLC for final purity validation (>95%) .

Advanced: How does the tert-butoxycarbonyl (Boc) protecting group influence the compound's reactivity in subsequent synthetic steps?

Methodological Answer:
The Boc group:

  • Stabilizes the Amino Group : Prevents undesired side reactions (e.g., oxidation or nucleophilic attacks) during synthetic steps like coupling reactions .
  • Facilitates Selective Deprotection : Removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting acid-sensitive functionalities (e.g., methoxy or chloro groups) .
  • Enables Structural Diversification : Allows for post-synthetic modifications, such as peptide coupling or metal-catalyzed cross-coupling, to generate derivatives for structure-activity relationship (SAR) studies .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons, and Boc carbonyl at δ ~155-165 ppm in 13C) .
  • Mass Spectrometry (MS) : Validate molecular weight (MW: 201.606 g/mol) via ESI-MS or MALDI-TOF .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitor reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for free amines) .

Advanced: How can researchers resolve contradictions in binding affinity data for dopamine D2 and serotonin 5-HT3 receptor antagonists derived from this compound?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in receptor isoforms, cell lines (e.g., HEK293 vs. CHO), or radioligand concentrations. Standardize protocols using reference compounds (e.g., metoclopramide for 5-HT3) .
  • Data Normalization : Express binding affinities (IC50/Ki) relative to control ligands and validate via dose-response curves .
  • Meta-Analysis : Pool data from multiple studies (e.g., electrophysiology and radioligand binding) to confirm dual-receptor antagonism .

Advanced: What strategies improve the yield of this compound in large-scale synthesis while maintaining purity?

Methodological Answer:

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni for nitro group reduction (higher yields vs. stoichiometric methods) .
  • Solvent Optimization : Replace THF with DMF for Boc protection to enhance solubility and reaction homogeneity .
  • In-Line Purification : Employ continuous flow chemistry for intermediates to minimize side products .
  • Crystallization : Recrystallize from ethanol/water mixtures to achieve >99% purity .

Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:

  • Dual-Receptor Antagonists : Serves as a key intermediate for benzamide derivatives targeting dopamine D2 and serotonin 5-HT3 receptors, with applications in antiemetic and antipsychotic drug development .
  • SAR Studies : Modifications at the 4-amino, 5-chloro, or 2-methoxy positions enable exploration of receptor selectivity and potency .

Advanced: How do structural modifications at the 5-chloro or 2-methoxy positions affect the compound's biological activity?

Methodological Answer:

  • 5-Chloro Substitution : Replacing Cl with Br (e.g., 5-bromo derivative) increases steric bulk, potentially enhancing 5-HT3 receptor affinity but reducing solubility .
  • 2-Methoxy Modification : Ethoxy or propoxy groups at this position alter electronic effects, impacting hydrogen bonding with receptor residues. Assay using 5-HT3 receptor-expressing cells (IC50 determination) .
  • Quantitative SAR (QSAR) : Use computational modeling (e.g., molecular docking) to predict binding modes and guide synthesis .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Light and Moisture Sensitivity : Store in amber vials under inert gas (N2/Ar) at -20°C to prevent Boc group hydrolysis .
  • Acid Sensitivity : Avoid exposure to acidic conditions (e.g., HCl vapors) to retain Boc protection .
  • Long-Term Stability : Periodic HPLC analysis (every 6 months) to monitor degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid

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